molecular formula C15H12N6O3 B215408 2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile

2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile

Cat. No.: B215408
M. Wt: 324.29 g/mol
InChI Key: UIWAGWXYQVSMMM-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a triazole ring, a pyran ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which is then coupled with other intermediates to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules and pyran derivatives, such as:

Uniqueness

Its structure allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-amino-6-methyl-5-(3-nitro-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C15H12N6O3/c1-9-13(20-8-18-15(19-20)21(22)23)12(10-5-3-2-4-6-10)11(7-16)14(17)24-9/h2-6,8,12H,17H2,1H3

InChI Key

UIWAGWXYQVSMMM-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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